molecular formula C6H10ClNO2 B13891848 N-acetyl-2-chlorobutanamide

N-acetyl-2-chlorobutanamide

Cat. No.: B13891848
M. Wt: 163.60 g/mol
InChI Key: IDEAENWGMYHCRN-UHFFFAOYSA-N
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Description

N-acetyl-2-chlorobutanamide is a chemical compound that belongs to the class of amides It is characterized by the presence of an acetyl group (CH3CO-) attached to a nitrogen atom, which is further bonded to a 2-chlorobutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-acetyl-2-chlorobutanamide typically involves the acetylation of 2-chlorobutanamide. One common method is to react 2-chlorobutanamide with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: N-acetyl-2-chlorobutanamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the 2-chlorobutanamide moiety can be substituted by other nucleophiles, such as amines or thiols.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles such as ammonia, primary amines, or thiols in the presence of a base.

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed:

    Substitution Reactions: Substituted amides or thioamides.

    Hydrolysis: Carboxylic acids and amines.

    Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.

Scientific Research Applications

N-acetyl-2-chlorobutanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-acetyl-2-chlorobutanamide involves its interaction with specific molecular targets. The acetyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This can lead to the inhibition of enzyme activity or modification of protein function. The chlorine atom can also participate in substitution reactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

N-acetyl-2-chlorobutanamide can be compared with other similar compounds, such as:

    N-acetyl-2-chloropropanamide: Similar structure but with a propanamide moiety instead of butanamide.

    N-acetyl-2-chlorobenzamide: Contains a benzamide moiety, leading to different chemical properties and applications.

    N-acetyl-2-chloroacetamide: A smaller molecule with an acetamide moiety, used in different contexts.

Uniqueness: this compound is unique due to its specific structure, which allows for a range of chemical reactions and potential applications. Its combination of an acetyl group and a 2-chlorobutanamide moiety provides distinct reactivity and functionality compared to other similar compounds.

Properties

Molecular Formula

C6H10ClNO2

Molecular Weight

163.60 g/mol

IUPAC Name

N-acetyl-2-chlorobutanamide

InChI

InChI=1S/C6H10ClNO2/c1-3-5(7)6(10)8-4(2)9/h5H,3H2,1-2H3,(H,8,9,10)

InChI Key

IDEAENWGMYHCRN-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC(=O)C)Cl

Origin of Product

United States

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